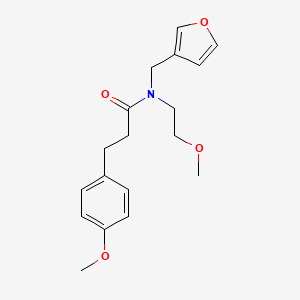

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-21-12-10-19(13-16-9-11-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-4,6-7,9,11,14H,5,8,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNQOWBRHMJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is to use furan-3-carboxylic acid as a starting material, which undergoes esterification and subsequent reactions to introduce the methoxyethyl and methoxyphenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which allows for more efficient and controlled reactions. The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide may be studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: The compound has potential applications in the pharmaceutical industry, where it could be used as a precursor for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and methoxy groups may play a role in binding to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Comparisons

Key Observations:

- Substituent Position Matters : The furan-3-ylmethyl group in the target compound may offer better steric accessibility than furan-2-ylmethyl derivatives .

- Methoxy Group Role : Para-methoxy substitution on phenyl rings enhances metabolic stability and receptor affinity, as seen in VIk () and STM-73 () .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and its mechanism of action.

Chemical Structure and Properties

The compound features a furan ring, methoxy groups, and a propanamide moiety, which collectively contribute to its biological properties. The presence of the furan ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy groups may also play a role in modulating the compound's interaction with biological targets.

Biological Activity Overview

Research on this compound reveals several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural similarity to other known anticancer agents indicates potential for further development in oncology.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders. This is supported by its ability to modulate signaling pathways involved in inflammation.

- Neuroprotective Potential : Some studies indicate that the compound could have neuroprotective effects, possibly through mechanisms that involve the modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of PI3K/Akt signaling pathway |

These results suggest that the compound may induce apoptosis and inhibit critical signaling pathways involved in cancer progression.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound. Observations include:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects noted.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The furan ring may interact with specific enzymes or receptors, enhancing binding affinity and selectivity.

- The methoxy groups could influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets.

Case Studies

-

Case Study 1: Anticancer Activity

- Objective : Evaluate the anticancer potential in vitro.

- Method : Treatment of MCF-7 cells with varying concentrations.

- Outcome : Significant reduction in viability observed at concentrations above 10 µM.

-

Case Study 2: Anti-inflammatory Effects

- Objective : Assess the impact on cytokine release.

- Method : Treatment of LPS-stimulated macrophages.

- Outcome : Notable decrease in TNF-alpha and IL-6 levels, indicating anti-inflammatory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.